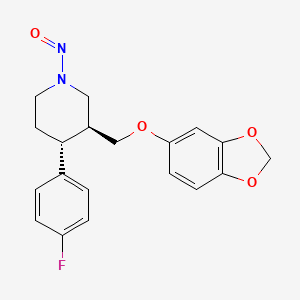
N-Nitroso Paroxetine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nitroso Paroxetine is a highly toxic organic compound and a suspected human carcinogen. It is chemically represented as (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-nitrosopiperidine. This compound is a derivative of paroxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat various mental health disorders such as major depressive disorder, obsessive-compulsive disorder, social anxiety disorder, panic disorder, posttraumatic stress disorder, generalized anxiety disorder, and premenstrual dysphoric disorder .
準備方法
The preparation of N-Nitroso Paroxetine involves the nitrosation of paroxetine. The synthetic route typically includes the reaction of paroxetine with nitrous acid, which is formed by the acidification of sodium nitrite. The reaction conditions often involve a strong acid to facilitate the formation of the nitrosonium ion (NO+), which then reacts with the amine group in paroxetine to form this compound .
化学反応の分析
N-Nitroso Paroxetine undergoes several types of chemical reactions, including:
Nitrosation: The primary reaction for its formation, involving the addition of a nitrosonium ion to the amine group of paroxetine.
Oxidation: This reaction can convert this compound to other nitroso derivatives or even nitro compounds under specific conditions.
Reduction: Under reductive conditions, this compound can be converted back to paroxetine or other related compounds.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions
Common reagents used in these reactions include nitrous acid, sodium nitrite, and various acids and bases to control the reaction environment. The major products formed from these reactions depend on the specific conditions but generally include other nitroso derivatives or the parent compound, paroxetine .
科学的研究の応用
N-Nitroso Paroxetine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study nitrosation reactions and the formation of nitrosamines.
Biology: Research on this compound helps understand the biological effects of nitrosamines, including their potential carcinogenicity.
Medicine: It is studied for its toxicological effects and potential risks associated with the presence of nitrosamines in pharmaceuticals.
Industry: The compound is used to develop and test methods for detecting and quantifying nitrosamines in various products, ensuring safety and compliance with regulatory standards
作用機序
The mechanism of action of N-Nitroso Paroxetine involves its interaction with biological molecules, leading to potential toxic and carcinogenic effects. The nitroso group can form adducts with DNA, proteins, and other cellular components, leading to mutations and disruptions in normal cellular functions. The molecular targets and pathways involved include DNA alkylation and the formation of DNA adducts, which can result in mutagenesis and carcinogenesis .
類似化合物との比較
N-Nitroso Paroxetine is unique among nitrosamines due to its specific structure and origin from paroxetine. Similar compounds include other nitrosamines such as N-Nitroso Fluoxetine and N-Nitroso Sertraline, which are also derived from SSRIs. These compounds share similar toxicological profiles but differ in their specific chemical structures and the parent compounds from which they are derived .
特性
分子式 |
C19H19FN2O4 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-nitrosopiperidine |
InChI |
InChI=1S/C19H19FN2O4/c20-15-3-1-13(2-4-15)17-7-8-22(21-23)10-14(17)11-24-16-5-6-18-19(9-16)26-12-25-18/h1-6,9,14,17H,7-8,10-12H2/t14-,17-/m0/s1 |
InChIキー |
PGGPFZLMRYLTFT-YOEHRIQHSA-N |
異性体SMILES |
C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)N=O |
正規SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



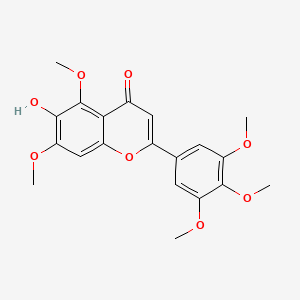
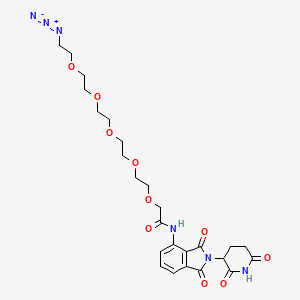
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B13426190.png)
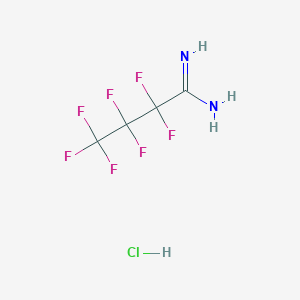
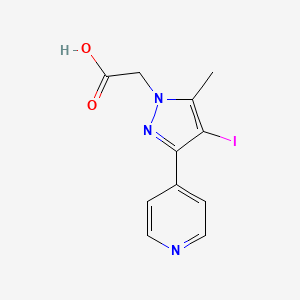

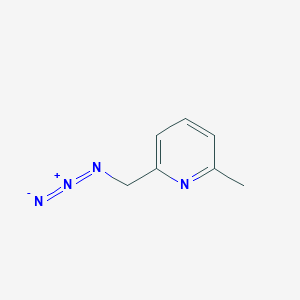

![3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B13426223.png)

![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)
![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)

